

5-Methylisoxazole-3-carboxylic Acid: A Strategic Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 5-Methylisoxazole-3-carboxylic acid

Cat. No.: B056360

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylisoxazole-3-carboxylic acid, a structurally simple yet chemically versatile heterocyclic compound, has emerged as a cornerstone in the edifice of modern organic synthesis. Its unique combination of a stable isoxazole core and a reactive carboxylic acid functionality makes it an invaluable synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This guide provides a comprehensive technical overview of **5-methylisoxazole-3-carboxylic acid**, delving into its synthesis, key chemical transformations, and strategic applications as a building block. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this document aims to empower researchers to effectively harness the synthetic potential of this remarkable molecule.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of **5-methylisoxazole-3-carboxylic acid** is fundamental to its effective utilization in synthesis.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ NO ₃	[1] [2] [3]
Molecular Weight	127.10 g/mol	[2] [3]
Appearance	Off-white to pale yellow solid	[1]
Melting Point	106-110 °C	
CAS Number	3405-77-4	[1] [2] [3]

Spectroscopic Data:

- ¹H NMR (DMSO-d₆): δ 2.3 (s, 3H, CH₃), 6.6 (s, 1H, CH), 7.0 (s, 1H, COOH)[\[1\]](#)
- IR (KBr, cm⁻¹): 3149 (O-H stretch), 1655 (C=O stretch)[\[1\]](#)

Synthesis of 5-Methylisoxazole-3-carboxylic Acid

The construction of the **5-methylisoxazole-3-carboxylic acid** scaffold can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

From 2,5-Hexanedione

A classical and straightforward approach involves the oxidative cyclization of 2,5-hexanedione using nitric acid. This one-pot synthesis is valued for its simplicity and use of readily available starting materials.[\[4\]](#)[\[5\]](#)

Reaction Scheme:



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Caption: Synthesis from 2,5-Hexanedione.

Experimental Protocol:

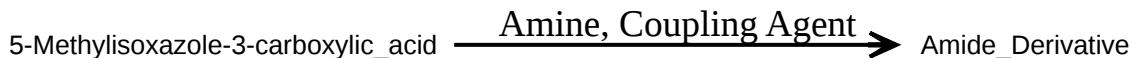
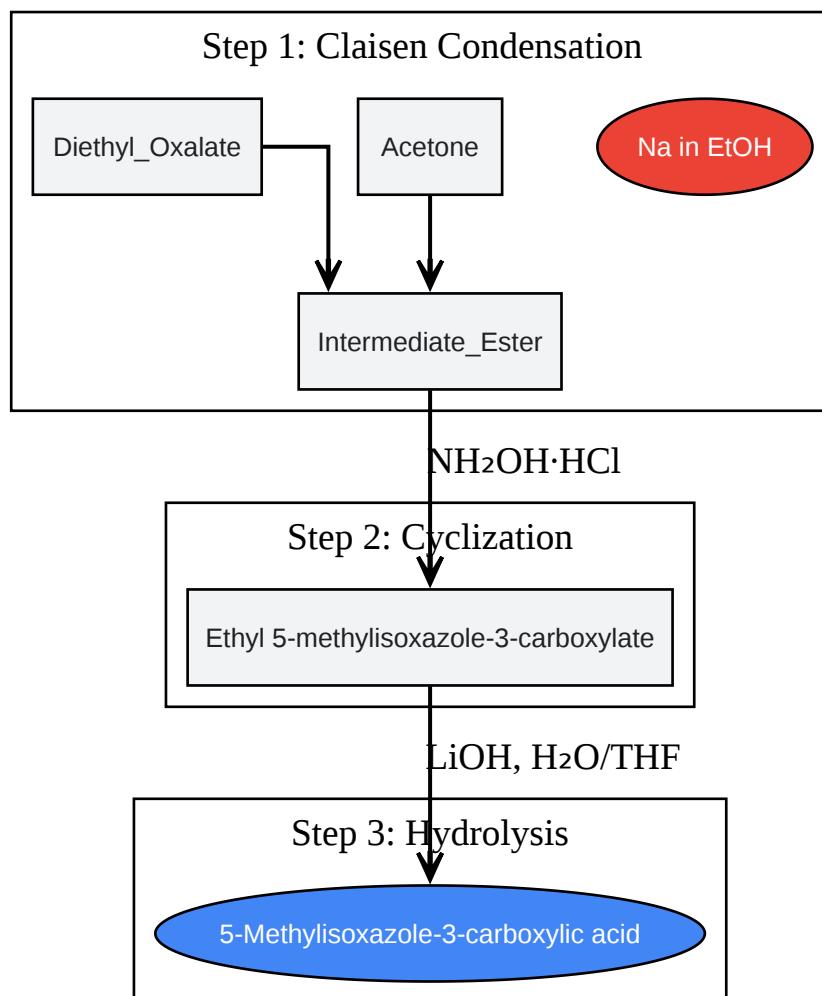
- In a well-ventilated fume hood, place 0.2 L of 5.2 M nitric acid in a 1000 mL Erlenmeyer flask equipped with a reflux condenser.
- Heat the nitric acid to its boiling point.
- Turn off the heat source and add 45.75 g (0.40 mol) of 2,5-hexanedione dropwise via the reflux condenser at a rate of approximately 2 drops per second.
- Observe for the evolution of brown NO_2 gas. Once observed, reduce the addition rate to 1 drop per second.
- Once a stable reflux is achieved, apply gentle heating.
- After the addition of 2,5-hexanedione is complete (approximately 1 hour), increase the heat and maintain a vigorous reflux for at least 1.5 hours.
- Pour the resulting light-yellow solution over 200 g of crushed ice and place the mixture in an ice/water bath for 30 minutes.
- Isolate the precipitated crystals by filtration, wash with 200 mL of ice-cold water, and air-dry to yield **5-methylisoxazole-3-carboxylic acid**.^[4]

Causality Behind Experimental Choices: The use of nitric acid serves as both the oxidizing agent and the medium for the reaction. The initial heating brings the nitric acid to a reactive temperature, and the exothermic nature of the reaction with 2,5-hexanedione sustains the reflux. The controlled addition of the diketone is crucial to manage the reaction rate and prevent a dangerous exotherm. The final precipitation on ice and washing with cold water ensures the isolation of the product with minimal loss due to solubility.

From Diethyl Oxalate and Acetone

This multi-step synthesis offers an alternative route, often providing a purer product. It involves a Claisen condensation followed by cyclization with hydroxylamine and subsequent hydrolysis. ^[4]

Reaction Workflow:



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Caption: Amide bond formation.

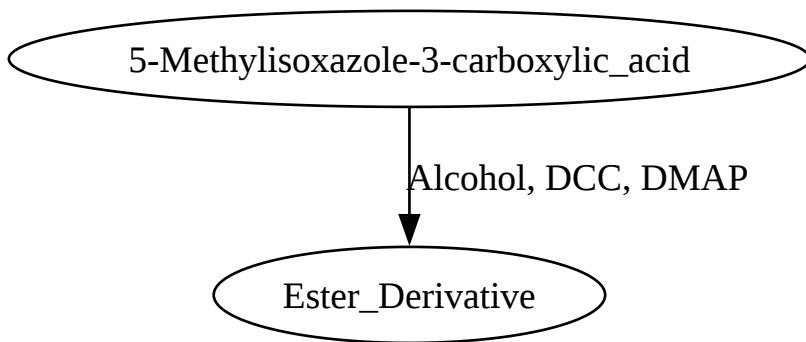
Detailed Protocol using HATU:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of **5-methylisoxazole-3-carboxylic acid** and 1.1 equivalents of HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in anhydrous DMF.
- Add 2 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

- Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
- Add 1.2 equivalents of the desired amine to the reaction mixture.
- Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography. [6][7] Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when working with chiral amines. [6][8] DIPEA acts as a base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the activated ester. The aqueous workup is designed to remove the coupling agent byproducts and any unreacted starting materials.

Esterification

Esterification of the carboxylic acid can be used to modify the pharmacokinetic properties of a molecule or to introduce a handle for further functionalization.



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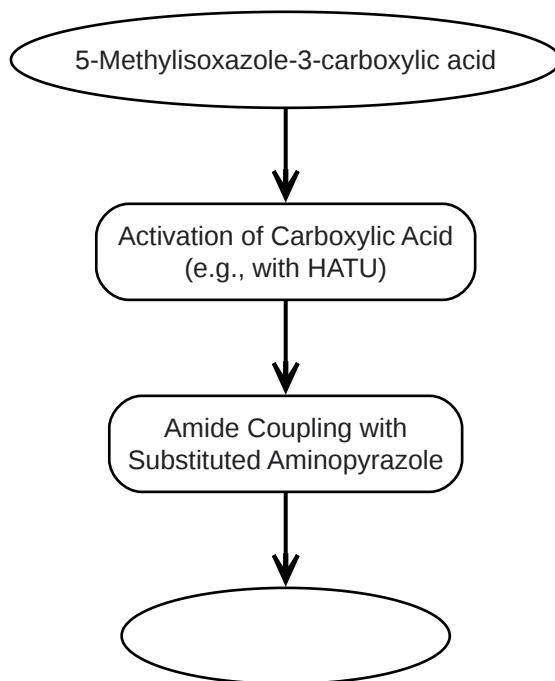
Caption: Decarboxylation.

While specific, high-yielding protocols for the decarboxylation of **5-methylisoxazole-3-carboxylic acid** are not extensively detailed in the initial search, general principles for the decarboxylation of heteroaromatic carboxylic acids can be applied. These often involve heating the substrate in a high-boiling solvent, sometimes in the presence of a copper catalyst.

Applications in Drug Discovery: The Case of Raf Kinase Inhibitors

A prominent application of **5-methylisoxazole-3-carboxylic acid** is in the synthesis of aminopyrazole amide derivatives that act as inhibitors of Raf kinases. R[9]af kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.

Logical Workflow for Inhibitor Synthesis:



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Caption: Synthesis of Raf Kinase Inhibitors.

The synthesis of these inhibitors typically involves the amide coupling of **5-methylisoxazole-3-carboxylic acid** with a suitably substituted aminopyrazole. The isoxazole moiety often serves as a key recognition element for the kinase's active site, while the substituents on the pyrazole ring can be varied to optimize potency and selectivity.

Conclusion

5-Methylisoxazole-3-carboxylic acid is a powerful and versatile building block in organic synthesis. Its straightforward synthesis and the reactivity of its carboxylic acid group provide access to a wide array of complex molecules with significant biological activity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its broader application in drug discovery and other areas of chemical research. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of well-established synthons like **5-methylisoxazole-3-carboxylic acid** will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

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